N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol. This compound is known for its potential anticonvulsant properties and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with a sulfonamide derivative under specific conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential anticonvulsant properties and effects on neural activity.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain ion channels and receptors, leading to its anticonvulsant effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the GABAergic and glutamatergic systems.
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- N-[3-(Dimethylamino)propyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Uniqueness
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its specific structural features and potential anticonvulsant properties. Its ability to modulate ion channels and receptors sets it apart from other similar compounds, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-propyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-2-6-13-18(14,15)10-4-5-11-12(9-10)17-8-3-7-16-11/h4-5,9,13H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVBOCTYTFGWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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